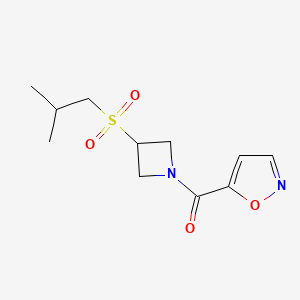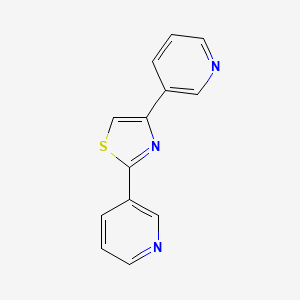![molecular formula C13H14ClFO2S B2901806 [3-(2-Fluoro-5-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride CAS No. 2287332-15-2](/img/structure/B2901806.png)
[3-(2-Fluoro-5-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[3-(2-Fluoro-5-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride is a chemical compound that has gained significant attention in scientific research due to its unique properties. The compound is a potent inhibitor of cysteine proteases, which are enzymes that play a crucial role in many biological processes. The compound has shown promise in the treatment of various diseases, including cancer, inflammation, and autoimmune disorders.
Mecanismo De Acción
The mechanism of action of [3-(2-Fluoro-5-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride involves the inhibition of cysteine proteases. The compound binds to the active site of the enzyme, preventing it from cleaving its substrates. This results in the inhibition of various biological processes that are dependent on the activity of cysteine proteases.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. The compound has been shown to inhibit the growth of cancer cells, reduce inflammation, and modulate the immune response. The compound has also been shown to have neuroprotective effects and to improve cognitive function in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
[3-(2-Fluoro-5-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride has several advantages for lab experiments. The compound is easy to synthesize, and its purity can be easily assessed using standard analytical techniques. The compound is also stable under standard laboratory conditions, and its activity can be easily measured using various assays. However, the compound has some limitations, including its low solubility in aqueous solutions and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for the research on [3-(2-Fluoro-5-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride. One area of research is the development of more potent and selective inhibitors of cysteine proteases. Another area of research is the investigation of the compound's potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. The compound's neuroprotective effects and its potential use in the treatment of neurodegenerative diseases are also areas of interest. Finally, the development of new synthetic methods for the compound and its derivatives is an area of ongoing research.
In conclusion, this compound is a promising compound with potential therapeutic applications in various diseases. The compound's unique properties make it a valuable tool for scientific research, and ongoing research is expected to lead to new insights into its mechanism of action and potential therapeutic applications.
Métodos De Síntesis
The synthesis of [3-(2-Fluoro-5-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride involves the reaction of 3-(2-fluoro-5-methylphenyl)-1-bicyclo[1.1.1]pentan-1-amine with methanesulfonyl chloride in the presence of a base. The reaction yields the desired compound in good yield and high purity. The synthesis method has been optimized by several researchers, and various modifications have been proposed to enhance the yield and purity of the compound.
Aplicaciones Científicas De Investigación
[3-(2-Fluoro-5-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride has been extensively studied for its potential therapeutic applications. The compound has been shown to inhibit the activity of cysteine proteases, which are involved in the pathogenesis of various diseases, including cancer, inflammation, and autoimmune disorders. The compound has been tested in vitro and in vivo, and has shown promising results in preclinical studies.
Propiedades
IUPAC Name |
[3-(2-fluoro-5-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClFO2S/c1-9-2-3-11(15)10(4-9)13-5-12(6-13,7-13)8-18(14,16)17/h2-4H,5-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTWNRULSLJCZCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)C23CC(C2)(C3)CS(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClFO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(benzo[c][1,2,5]thiadiazol-4-yl)piperidine-3-carboxamide](/img/structure/B2901723.png)

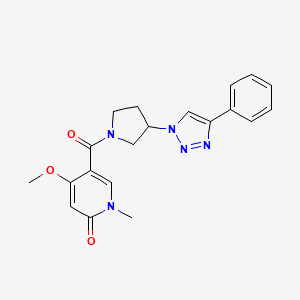
![N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylisonicotinamide](/img/structure/B2901730.png)
![3-chloro-2-methylpyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B2901731.png)
![1-[(E)-2-nitroethenyl]-3-phenoxybenzene](/img/structure/B2901733.png)

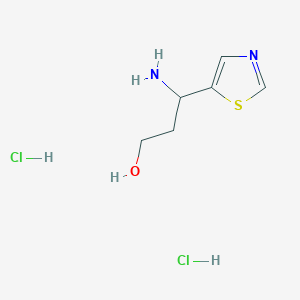
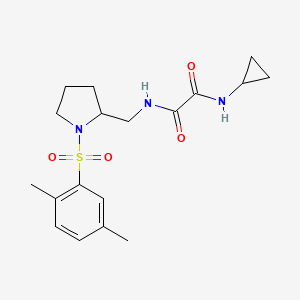

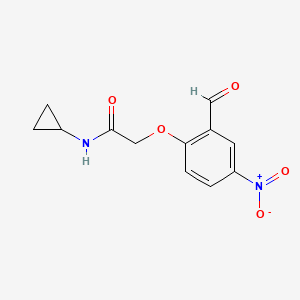
![N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-N-(prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1-amine](/img/structure/B2901741.png)
